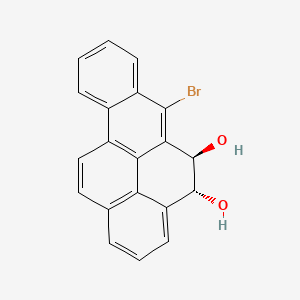
(4R,5R)-6-Bromo-4,5-dihydrobenzo(pqr)tetraphene-4,5-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4R,5R)-6-Bromo-4,5-dihydrobenzo(pqr)tetraphene-4,5-diol is a synthetic organic compound that belongs to the class of polycyclic aromatic hydrocarbons These compounds are characterized by multiple aromatic rings fused together, which often impart unique chemical and physical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5R)-6-Bromo-4,5-dihydrobenzo(pqr)tetraphene-4,5-diol typically involves multi-step organic reactions. A common approach might include:
Bromination: Introduction of the bromine atom into the aromatic ring using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Cyclization: Formation of the polycyclic structure through cyclization reactions, often involving Friedel-Crafts alkylation or acylation.
Hydroxylation: Introduction of hydroxyl groups using reagents like hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques like chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
(4R,5R)-6-Bromo-4,5-dihydrobenzo(pqr)tetraphene-4,5-diol can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of bromine to hydrogen using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, Grignard reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4R,5R)-6-Bromo-4,5-dihydrobenzo(pqr)tetraphene-4,5-diol can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, compounds with similar structures have been studied for their potential as therapeutic agents. The presence of hydroxyl groups and bromine may impart biological activity, making it a candidate for drug development.
Industry
In industry, such compounds can be used in the development of advanced materials, including organic semiconductors and polymers. Their polycyclic aromatic structure provides stability and unique electronic properties.
Wirkmechanismus
The mechanism of action of (4R,5R)-6-Bromo-4,5-dihydrobenzo(pqr)tetraphene-4,5-diol would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Bromo-4,5-dihydrobenzo(pqr)tetraphene-4,5-diol: Lacks the stereochemistry but has similar functional groups.
4,5-Dihydrobenzo(pqr)tetraphene-4,5-diol: Lacks the bromine atom but has similar hydroxyl groups.
6-Bromo-4,5-dihydrobenzo(pqr)tetraphene: Lacks the hydroxyl groups but has similar polycyclic structure.
Uniqueness
(4R,5R)-6-Bromo-4,5-dihydrobenzo(pqr)tetraphene-4,5-diol is unique due to its specific stereochemistry and the presence of both bromine and hydroxyl groups. This combination of features can impart distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
84709-53-5 |
|---|---|
Molekularformel |
C20H13BrO2 |
Molekulargewicht |
365.2 g/mol |
IUPAC-Name |
(4R,5R)-6-bromo-4,5-dihydrobenzo[a]pyrene-4,5-diol |
InChI |
InChI=1S/C20H13BrO2/c21-18-13-6-2-1-5-11(13)12-9-8-10-4-3-7-14-15(10)16(12)17(18)20(23)19(14)22/h1-9,19-20,22-23H/t19-,20-/m1/s1 |
InChI-Schlüssel |
GHABVKZCWMZNEH-WOJBJXKFSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C3=C4C(=C2Br)[C@H]([C@@H](C5=CC=CC(=C54)C=C3)O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C4C(=C2Br)C(C(C5=CC=CC(=C54)C=C3)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


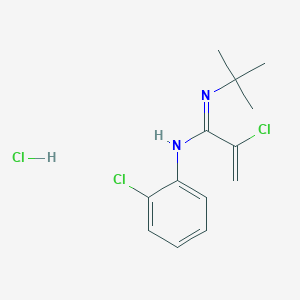
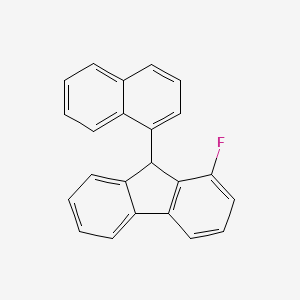
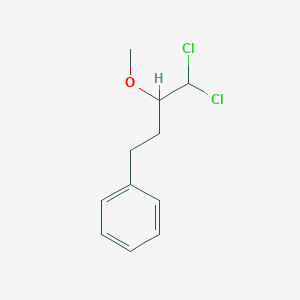
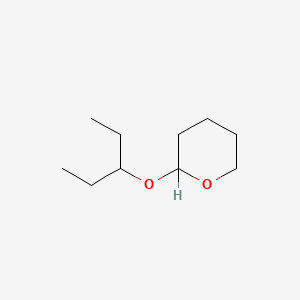
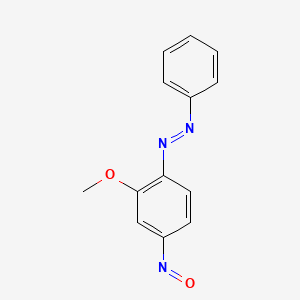


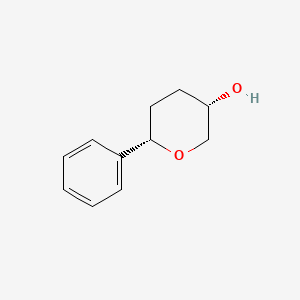
phosphane](/img/structure/B14416070.png)
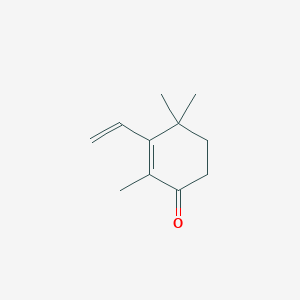
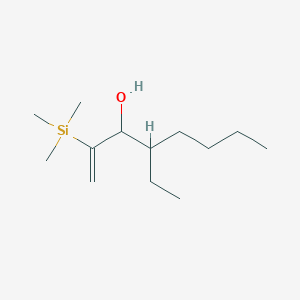


![4-[2-(2,4-Dinitrophenyl)ethenyl]-N,N-diethylaniline](/img/structure/B14416099.png)
